(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine
Overview
Description
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine, also known as (R,S)-FPCA, is a cyclopropane compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
(R,S)-FPCA has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Studies have shown that (R,S)-FPCA acts as a selective serotonin reuptake inhibitor (SSRI) and a serotonin-norepinephrine reuptake inhibitor (SNRI), which makes it a potential candidate for the development of new antidepressant drugs.
Mechanism of Action
(R,S)-FPCA works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that regulate mood, emotion, and behavior. By increasing the levels of these neurotransmitters in the brain, (R,S)-FPCA may help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
Studies have shown that (R,S)-FPCA has a high affinity for the serotonin transporter and the norepinephrine transporter, which are responsible for the reuptake of these neurotransmitters. By binding to these transporters, (R,S)-FPCA prevents the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This can result in improved mood, reduced anxiety, and other physiological effects.
Advantages and Limitations for Lab Experiments
(R,S)-FPCA has several advantages for lab experiments, including its high potency and selectivity for serotonin and norepinephrine transporters. However, (R,S)-FPCA also has limitations, such as its short half-life and low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of (R,S)-FPCA. One potential direction is the development of new antidepressant drugs based on the structure of (R,S)-FPCA. Another direction is the exploration of (R,S)-FPCA's potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to better understand the biochemical and physiological effects of (R,S)-FPCA and its mechanism of action.
properties
IUPAC Name |
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYFDGYGRFJTKJ-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150434 | |
Record name | 4-Fluorotranylcypromine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113516-71-5 | |
Record name | 4-Fluorotranylcypromine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113516715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorotranylcypromine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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